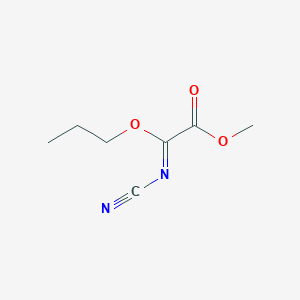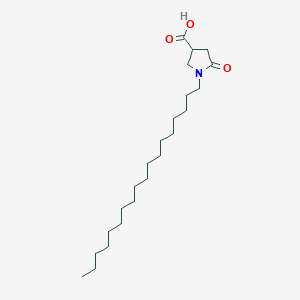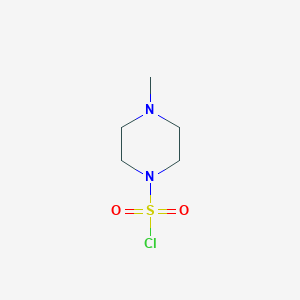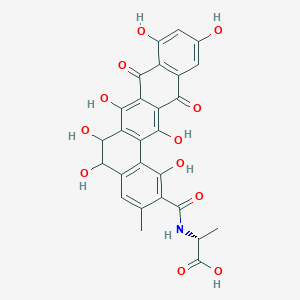
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a chemical compound that belongs to the group of herbicides known as phenoxy herbicides. It is commonly used in agricultural practices to control the growth of weeds and unwanted vegetation. The compound is known for its effectiveness in controlling broadleaf weeds and it is used in a variety of crops including wheat, corn, soybeans, and cotton.
Wirkmechanismus
The mechanism of action of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the inhibition of plant growth by disrupting the synthesis of plant hormones known as auxins. The compound binds to the auxin receptor site on plant cells, which leads to the disruption of normal auxin signaling pathways. This disruption leads to the inhibition of cell division and growth in the target plants.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- are primarily related to its inhibition of auxin synthesis. The compound has been shown to cause a reduction in the levels of indole-3-acetic acid (IAA), which is a key auxin in plants. This reduction in IAA levels leads to the inhibition of cell division and growth in the target plants. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been shown to cause oxidative stress in plants, which can lead to damage to cellular components such as DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its effectiveness in controlling broadleaf weeds. The compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments is its potential to cause harm to non-target organisms such as insects and soil microbes. Additionally, the compound can be difficult to handle and dispose of safely due to its toxicity.
Zukünftige Richtungen
There are several future directions for research involving Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy-. One area of research is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the investigation of the impact of herbicides on soil microbial communities and the development of strategies to mitigate any negative effects. Additionally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential long-term effects of herbicide use on human health and the environment.
In conclusion, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds. The compound has a well-established mechanism of action involving the inhibition of auxin synthesis, and its biochemical and physiological effects have been well documented. While there are advantages to using Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- in lab experiments, there are also limitations and potential risks associated with its use. Future research directions include the development of new herbicides, investigation of the impact of herbicides on soil microbial communities, and more research on the long-term effects of herbicide use.
Synthesemethoden
The synthesis of Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylene oxide. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified through a series of distillation and recrystallization steps. The final product is a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- has been extensively studied for its herbicidal properties. It is used in a variety of research studies to investigate the effects of herbicides on plant growth and development. The compound is also used in studies to investigate the mechanisms of herbicide resistance in weeds. Additionally, Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- is used in research studies to investigate the impact of herbicides on soil microbial communities.
Eigenschaften
CAS-Nummer |
10140-84-8 |
|---|---|
Produktname |
Ethane, 1-(2,4-dichlorophenoxy)-2-ethoxy- |
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
10140-84-8 |
Synonyme |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



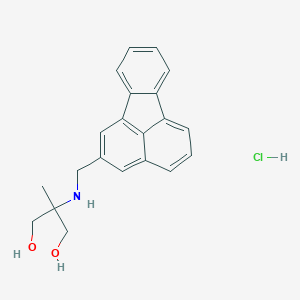

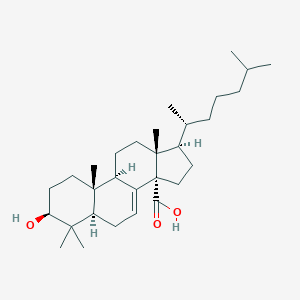


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
